
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Overview
Description
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is a cyclopropane derivative with a fully substituted cyclopropyl ring system. It is a naturally occurring organic acid identified in honey, contributing to flavor and aroma due to its structural rigidity and volatility . Beyond its natural presence, TMCA is a critical synthetic intermediate in medicinal chemistry. As a cyclic analogue of valproic acid (VPA)—a first-line antiepileptic drug—TMCA lacks intrinsic anticonvulsant activity but serves as a scaffold for developing safer and more potent derivatives . Its structure features two quaternary carbons β to the carbonyl group, preventing metabolic activation into hepatotoxic or teratogenic metabolites, a limitation of VPA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation method involves adding 2,2,3,3-tetramethylcyclopropanecarboxylate ethyl ester, a catalyst, sodium hydroxide, ethanol, and water into a reaction kettle. The mixture is stirred, heated to reflux for 8-10 hours, and then ethanol is steamed out. The solution is diluted with water and acidified to form white crystals, which are then filtered to obtain the finished product .
Industrial Production Methods
Industrial production methods for 2,2,3,3-tetramethylcyclopropanecarboxylic acid are not extensively documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carboxylic acid group to other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Synthesis of CNS-Active Compounds
TMCA serves as a precursor in the synthesis of various CNS-active compounds. Its structural similarity to valproic acid, a well-known antiepileptic drug, allows it to be utilized in developing new therapeutic agents targeting neurological disorders. Research indicates that TMCA can facilitate the synthesis of derivatives that exhibit anticonvulsant properties.
Case Study: Anticonvulsant Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of several TMCA derivatives and their anticonvulsant activities in rodent models. The results demonstrated that certain derivatives exhibited enhanced efficacy compared to traditional antiepileptic drugs, suggesting TMCA's potential role in developing more effective treatments for epilepsy .
Inhibition of Histone Deacetylases (HDACs)
TMCA has been investigated for its ability to inhibit histone deacetylases (HDACs), which are enzymes implicated in various cancers. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and promote cancer cell apoptosis. A study highlighted that TMCA derivatives showed cytotoxicity against tumor cells due to their HDAC inhibitory activity .
Table 1: Summary of TMCA Derivatives and Their Biological Activities
Compound Name | Activity Type | Reference |
---|---|---|
TMCA | HDAC Inhibition | Biochemical Pharmacology |
Derivative A | Anticonvulsant | Journal of Medicinal Chemistry |
Derivative B | Cytotoxicity | Biochemical Pharmacology |
Imaging and Neuroinflammation Research
Recent advancements have also explored TMCA's application in imaging studies related to neuroinflammation. Specifically, a derivative labeled with carbon-11 ([^11C]A-836339) has been evaluated as a radioligand for positron emission tomography (PET) imaging targeting cannabinoid CB2 receptors. This application is particularly relevant for studying neuroinflammatory conditions such as Alzheimer's disease .
Case Study: PET Imaging with [^11C]A-836339
In animal studies, [^11C]A-836339 demonstrated selective binding to CB2 receptors associated with neuroinflammation. The biodistribution studies indicated significant accumulation in the brain, liver, and spleen, highlighting its potential as a diagnostic tool for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2,2,3,3-tetramethylcyclopropanecarboxylic acid involves the inhibition of histone deacetylases, which leads to cytotoxic effects on tumor cells . The molecular targets and pathways involved include histone deacetylases, which play a role in gene expression and cell cycle regulation.
Comparison with Similar Compounds
Structural and Functional Analogues
Valproic Acid (VPA) and Derivatives
VPA (2-propylpentanoic acid) is a branched-chain fatty acid with broad-spectrum antiepileptic activity. However, its clinical use is restricted by hepatotoxicity (via β-oxidation metabolites) and teratogenicity (via 4-ene-VPA metabolite) . TMCA’s cyclopropane ring eliminates β-oxidation pathways, addressing these safety concerns. Unlike VPA, TMCA cannot form terminal double-bond metabolites, making its derivatives inherently safer .
Key Derivatives of TMCA vs. VPA:
- MTMCD (N-methyl-TMCA amide) : Exhibits ED50 values of 98 mg/kg (MES test) and 39 mg/kg (PTZ test) in mice, outperforming VPA (263 mg/kg and 220 mg/kg, respectively) .
- TMCU (TMCA urea) : Shows preferential MES test activity (ED50 = 90 mg/kg in mice) and a protective index (TD50/ED50) of 18.5, 12-fold higher than VPA .
- α-Fluoro-TMCA amide : A fluorinated derivative with enhanced anticonvulsant potency (ED50 = 15 mg/kg in PTZ test) due to increased metabolic stability .
Other Cyclopropane and Carboxylic Acid Analogues
- Tetramethylcyclopropylindole Derivatives : Cannabimimetic agents (e.g., A-796,260) leveraging TMCA’s cyclopropane core for receptor binding .
Pharmacological Activity and Mechanisms
Anticonvulsant Efficacy
TMCA derivatives exhibit dual activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, unlike VPA, which is less potent in PTZ. For example:
Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Protective Index |
---|---|---|---|
VPA | 263 | 220 | 1.5 |
MTMCD | 98 | 39 | 5.5 |
TMCU | 90 | 125 | 18.5 |
TMCA derivatives also show efficacy in neuropathic pain models. MTMCD reverses tactile allodynia in rats at ED50 = 41 mg/kg, surpassing VPA (ED50 = 269 mg/kg) .
Mechanistic Divergence
While VPA acts via GABAergic enhancement, voltage-gated sodium channel modulation, and histone deacetylase (HDAC) inhibition, TMCA derivatives lack HDAC inhibitory activity . Instead, their anticonvulsant effects are attributed to enhanced GABAA receptor affinity and reduced metabolic degradation .
Biological Activity
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is a cyclopropyl analog of valproic acid, primarily studied for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Structure : TMCA is characterized by a cyclopropane ring with four methyl substituents and a carboxylic acid functional group.
- CAS Number : 15641-58-4
- Classification : Inactive analog of valproic acid, used in research for its potential effects on histone deacetylases (HDACs) and tumor cell cytotoxicity .
Histone Deacetylase Inhibition
TMCA has been shown to inhibit histone deacetylases, which play a crucial role in regulating gene expression by removing acetyl groups from histones. This inhibition can lead to:
- Altered Gene Expression : By preventing HDACs from functioning, TMCA may promote the acetylation of histones, resulting in increased transcription of certain genes associated with tumor suppression and apoptosis.
- Cytotoxic Effects : The compound exhibits cytotoxicity against various tumor cell lines, suggesting potential applications in cancer therapy .
Pharmacological Studies
- Anticonvulsant Activity : TMCA derivatives have been evaluated for their anticonvulsant properties. Studies comparing α-fluoro and α-chloro derivatives of TMCA revealed significant pharmacodynamic differences in rodent models of epilepsy .
- Cannabinoid Receptor Interaction : TMCA has been identified as a selective agonist for cannabinoid CB2 receptors. Research indicates that it can modulate pain responses in inflammatory and neuropathic pain models through these receptors .
Cytotoxicity Studies
A detailed investigation into the cytotoxic effects of TMCA on various cancer cell lines demonstrated that:
- IC50 Values : TMCA exhibited IC50 values in the micromolar range against several tumor types, indicating its potential as an anticancer agent .
- Mechanisms of Action : The cytotoxicity is linked to the induction of apoptosis and cell cycle arrest in cancer cells.
Data Tables
The following table summarizes key pharmacological properties and findings related to TMCA:
Property | Value/Description |
---|---|
Chemical Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
Histone Deacetylase Inhibition | Yes (promotes histone acetylation) |
Cytotoxicity IC50 (µM) | Varies by cell line; generally in the micromolar range |
CB2 Receptor Agonism | Selective agonist |
Anticonvulsant Activity | Present in derivatives |
Study on Anticonvulsant Derivatives
A comparative study evaluated the pharmacodynamic properties of two halo derivatives of TMCA in rodent epilepsy models. The findings indicated that both derivatives exhibited significant anticonvulsant activity with varying efficacy profiles. Notably:
- α-F-TMCD showed superior efficacy compared to α-Cl-TMCD.
- Both compounds were assessed for teratogenic effects associated with antiepileptic drug use .
Analgesic Effects via CB2 Receptor Activation
In another study focusing on pain management, TMCA was administered to rodents with induced inflammatory pain. Results indicated:
- A dose-dependent reduction in pain sensitivity following administration of TMCA-derived CB2 agonists.
- Enhanced analgesic effects were observed when combined with other pharmacological agents targeting different pain pathways .
Future Directions
Research on this compound suggests several promising avenues:
- Cancer Therapy Development : Further exploration into its cytotoxic properties could lead to new cancer therapies leveraging HDAC inhibition.
- Pain Management Innovations : As a selective CB2 receptor agonist, TMCA could be developed into novel analgesics for chronic pain conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for TMCA, and what analytical techniques are used for its characterization?
TMCA is synthesized via cyclopropanation reactions and subsequent functionalization. A common method involves reacting 2,2,3,3-tetramethylcyclopropane derivatives with carboxylic acid precursors. For example, TMCA chloride can be prepared by treating TMCA with oxalyl chloride in methylene chloride under catalytic DMF, followed by vacuum concentration . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 1.75 ppm for methyl groups in CDCl₃) and mass spectrometry (m/z 142 base peak) . High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to confirm purity, with retention times compared to standards .
Q. What are the primary research applications of TMCA in medicinal chemistry?
TMCA serves as a scaffold for developing anticonvulsant agents. Its cyclic structure mimics valproic acid (VPA) but avoids toxic metabolites. Derivatives like N-methoxy-TMCA amide and TMCA urea show enhanced potency in rodent seizure models (e.g., MES ED₅₀ = 29 mg/kg in rats) . These compounds are prioritized for their broad-spectrum activity and reduced teratogenicity compared to VPA .
Q. How is TMCA utilized as a building block in organic synthesis?
TMCA’s rigid cyclopropane ring and carboxylic acid group enable its use in constructing complex molecules. For example, TMCA chloride reacts with indole derivatives via Grignard reagent-mediated coupling to form cannabinoid receptor ligands like UR-144 . Its steric hindrance also aids in stereoselective reactions, such as synthesizing radioligands for positron emission tomography (PET) imaging .
Advanced Research Questions
Q. How does TMCA contribute to the biodegradation of pyrethroid insecticides, and what microbial pathways are involved?
TMCA is a key metabolite in pyrethroid degradation by Bacillus spp. (e.g., B. cereus ZH3). Esterases cleave pyrethroids like cypermethrin into TMCA and 3-phenoxybenzaldehyde . TMCA is further oxidized to CO₂ via microbial TCA cycle enzymes, while 3-phenoxybenzaldehyde undergoes dehydrogenation to 3-phenoxybenzoate . Analytical methods like GC-MS track these intermediates, with TMCA identified via characteristic fragmentation patterns (m/z 142) .
Q. What in vivo models evaluate the anticonvulsant efficacy of TMCA derivatives, and what are the key findings?
TMCA derivatives are tested in:
- Maximal electroshock (MES) : Measures tonic-clonic seizure suppression (e.g., TMCA urea ED₅₀ = 29 mg/kg in rats vs. VPA ED₅₀ = 263 mg/kg) .
- Subcutaneous metrazol (scMet) : Assesses clonic seizure thresholds (e.g., α-F-TMCA amide ED₅₀ = 6 mg/kg in rats) .
- Hippocampal-kindled rats : Models drug-resistant epilepsy (α-F-TMCA amide ED₅₀ = 30 mg/kg) .
These models highlight TMCA derivatives’ superior protective indices (PI = TD₅₀/ED₅₀ up to 20) compared to VPA .
Q. What strategies mitigate hepatotoxicity and teratogenicity in VPA analogs using TMCA?
TMCA’s quaternary carbons prevent β-oxidation into toxic unsaturated metabolites. Derivatives like MTMCD (N-methyl-TMCA carboxamide) retain anticonvulsant activity but lack teratogenic effects in mice . Structural rigidity is confirmed via X-ray crystallography and computational modeling to block metabolic pathways associated with VPA toxicity .
Q. Methodological Considerations
Q. How are TMCA derivatives purified and validated for pharmacological studies?
Purification involves flash chromatography (e.g., 0–5% ethyl acetate in hexane) and recrystallization (pentane/hexane) . Validation includes:
- HPLC : Purity >98% with C18 columns and UV detection (λ = 254 nm).
- Thermal analysis : Differential scanning calorimetry (DSC) confirms melting points (e.g., TMCA m.p. = 121°C) .
- Enantiomeric purity : Chiral GC or NMR with shift reagents .
Q. What analytical challenges arise in detecting TMCA in environmental samples?
TMCA’s volatility and low concentration in biodegradation studies require derivatization (e.g., methyl ester formation) for GC-MS analysis. Quantification uses internal standards like deuterated TMCA, with detection limits <1 ppb .
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHVXKNMCGSLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166082 | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15641-58-4 | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15641-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015641584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetramethylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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